molecular formula C15H13ClN4O4 B5716900 (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE

Cat. No.: B5716900
M. Wt: 348.74 g/mol
InChI Key: VWOXUABVVIJNRQ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and a nitrobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 2-chloro-4,6-dimethylpyridine with an appropriate amine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, compounds with similar structures have been investigated for their antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE is unique due to its combination of a chlorinated pyridine ring and a nitrobenzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O4/c1-8-7-9(2)18-13(16)12(8)14(17)19-24-15(21)10-3-5-11(6-4-10)20(22)23/h3-7H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOXUABVVIJNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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